molecular formula C9H9NO2 B159005 (S)-(4-Methoxyphenyl)hydroxyacetonitrile CAS No. 139406-83-0

(S)-(4-Methoxyphenyl)hydroxyacetonitrile

Cat. No. B159005
M. Wt: 163.17 g/mol
InChI Key: WLDAAMXETLHTER-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(4-Methoxyphenyl)hydroxyacetonitrile, also known as (S)-MPHCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a chiral building block that can be used for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of (S)-MPHCN is not fully understood. However, it is believed to act as a chiral building block that can be incorporated into various drugs and agrochemicals. The chiral nature of (S)-MPHCN allows for the production of single enantiomer drugs, which can have higher efficacy and fewer side effects than racemic mixtures.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (S)-MPHCN. However, studies have shown that it can be used as a chiral building block in the synthesis of various drugs and agrochemicals. The use of (S)-MPHCN in drug synthesis can result in single enantiomer drugs, which can have higher efficacy and fewer side effects than racemic mixtures.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-MPHCN in lab experiments include its high yield synthesis method, its versatility as a chiral building block, and its potential applications in various scientific research areas. However, the limitations of using (S)-MPHCN in lab experiments include its limited information on biochemical and physiological effects and its potential toxicity.

Future Directions

There are several future directions for the scientific research of (S)-MPHCN. These include:
1. Further studies on the biochemical and physiological effects of (S)-MPHCN.
2. Development of new synthesis methods for (S)-MPHCN to improve its yield and purity.
3. Exploration of new scientific research areas where (S)-MPHCN can be used as a chiral building block.
4. Investigation of the potential toxicity of (S)-MPHCN and its derivatives.
5. Development of new drugs and agrochemicals using (S)-MPHCN as a chiral building block.
Conclusion:
(S)-(4-Methoxyphenyl)hydroxyacetonitrile is a chiral building block that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of (S)-MPHCN has been optimized to produce it in large quantities, making it readily available for scientific research. It has potential applications in the synthesis of various pharmaceuticals and agrochemicals. The future directions for scientific research of (S)-MPHCN include further studies on its biochemical and physiological effects, development of new synthesis methods, exploration of new scientific research areas, investigation of its potential toxicity, and development of new drugs and agrochemicals.

Synthesis Methods

The synthesis of (S)-MPHCN involves the reaction of 4-methoxybenzyl cyanide with ethyl chloroacetate in the presence of a chiral catalyst. The reaction produces (S)-MPHCN as a single enantiomer with a high yield. The synthesis method has been optimized to produce (S)-MPHCN in large quantities, making it readily available for scientific research.

Scientific Research Applications

(S)-MPHCN has been used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is a versatile chiral building block that can be used in the synthesis of various drugs, such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides.

properties

CAS RN

139406-83-0

Product Name

(S)-(4-Methoxyphenyl)hydroxyacetonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1

InChI Key

WLDAAMXETLHTER-SECBINFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C#N)O

SMILES

COC1=CC=C(C=C1)C(C#N)O

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)O

synonyms

(S)-(+)-4-METHOXY-MANDELONITRILE

Origin of Product

United States

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